molecular formula C7H4F3N3O B11808173 2-(Trifluoromethoxy)pyrazine-6-acetonitrile

2-(Trifluoromethoxy)pyrazine-6-acetonitrile

Cat. No.: B11808173
M. Wt: 203.12 g/mol
InChI Key: WLUOAXBYMUMWIS-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyrazine-6-acetonitrile is an organic compound that features a pyrazine ring substituted with a trifluoromethoxy group and an acetonitrile group. The trifluoromethoxy group is known for its unique properties, including high electron-withdrawing capability and hydrophobicity, making it a valuable substituent in medicinal chemistry and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetonitrile group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, and Suzuki-Miyaura coupling reactions are common due to their high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)pyrazine-6-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .

Scientific Research Applications

2-(Trifluoromethoxy)pyrazine-6-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include interactions with enzymes and receptors, leading to various biological effects .

Similar Compounds:

  • 2-Chloro-5-trifluoromethoxypyrazine
  • 2,3-Dichloro-5-(trifluoromethyl)-pyridine
  • 2-(Trifluoromethoxy)-5-(trimethylsilyl)ethynylpyrazine

Comparison: Compared to these similar compounds, this compound is unique due to the presence of both the trifluoromethoxy and acetonitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

2-[6-(trifluoromethoxy)pyrazin-2-yl]acetonitrile

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-12-3-5(13-6)1-2-11/h3-4H,1H2

InChI Key

WLUOAXBYMUMWIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)(F)F)CC#N

Origin of Product

United States

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